molecular formula C11H8BrNO2 B6185190 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione CAS No. 2584878-75-9

7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione

Cat. No.: B6185190
CAS No.: 2584878-75-9
M. Wt: 266.1
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Description

7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol This compound is of interest due to its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds in the presence of a catalyst like rhodium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable bromination and cyclopropanation methods.

Chemical Reactions Analysis

Types of Reactions

7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.

Scientific Research Applications

7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione involves its interaction with specific molecular targets. The bromine atom and the spiro structure contribute to its reactivity and ability to bind to biological molecules. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1,2,3,4-tetrahydroisoquinoline
  • 1-bromo-4-cyclopropylbenzene
  • 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of the cyclopropane ring fused to the isoquinoline core, along with the bromine atom, makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

2584878-75-9

Molecular Formula

C11H8BrNO2

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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